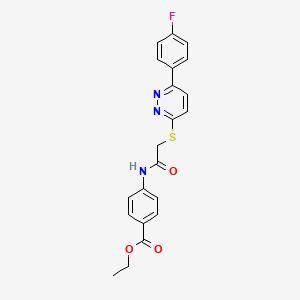

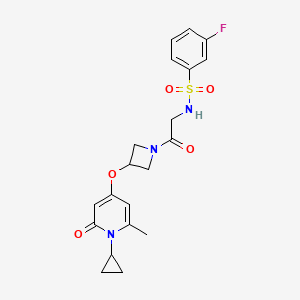

![molecular formula C23H16N2O3S3 B2928758 5-(苯并[d]噻唑-2-基硫代)-2-苯基-4-甲苯磺酰氧唑 CAS No. 868212-29-7](/img/structure/B2928758.png)

5-(苯并[d]噻唑-2-基硫代)-2-苯基-4-甲苯磺酰氧唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in medicine . They have been found to have anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be synthesized from the reaction of aniline .科学研究应用

抗癌活性

研究已发现各种苯并噻唑衍生物,包括与 5-(苯并[d]噻唑-2-基硫代)-2-苯基-4-甲苯磺酰氧唑相关的衍生物,它们是有效的抗癌剂。人们已经探索了新型苯并噻唑酰肼的合成及其可能的抗癌活性,证明了对大鼠脑胶质瘤、人肺腺癌、人乳腺腺癌和人结直肠腺癌等致癌细胞系的细胞毒活性,同时对致癌细胞系的选择性高于健康细胞 (Osmaniye 等人,2018)。

抗菌活性

与 5-(苯并[d]噻唑-2-基硫代)-2-苯基-4-甲苯磺酰氧唑类似的衍生物的另一个重要应用是它们的抗菌活性。例如,合成了带有吡啶基和三唑基支架的噻唑,对一组革兰氏阳性/阴性细菌、酵母菌和霉菌表现出有希望的抗菌活性,进一步强调了苯并噻唑衍生物在设计新型抗菌剂中的潜力 (Tay 等人,2022)。

抗病毒和抗菌剂

带有 1,3,4-噻二唑部分的苯并噻唑衍生物已显示出对烟草花叶病毒 (TMV) 良好的抗病毒活性,以及对水稻黄单胞菌稻瘟病菌和青枯菌的抗菌活性,表明它们是开发高效抗病毒和抗菌剂的潜在分子模板 (Tang 等人,2019)。

缓蚀

此外,苯并噻唑衍生物已在缓蚀中得到应用。苯并噻唑衍生物作为 1 M HCl 溶液中碳钢的缓蚀剂的实验和理论研究表明具有很高的缓蚀效率,表明这些化合物在防止钢铁腐蚀的工业应用中具有潜力 (胡等人,2016)。

作用机制

Target of Action

The primary targets of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole are Mycobacterium tuberculosis and Gram-negative bacteria . The compound has shown potent inhibition against these organisms, making it a promising candidate for the treatment of tuberculosis and bacterial infections .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . It achieves this by binding to the active site of the target organism’s quorum sensing system, thereby disrupting cell-cell communication and coordination of host toxic behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of the target organisms . Quorum sensing is a mechanism used by bacteria to respond to external factors such as nutrient availability and defense mechanisms. By inhibiting this pathway, the compound prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria from developing future resistance .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of the target organisms . This leads to a decrease in the production of toxins and the formation of biofilms, thereby reducing the virulence of the organisms .

Action Environment

The action of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the concentration at which it is administered . .

安全和危害

未来方向

属性

IUPAC Name |

5-(1,3-benzothiazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S3/c1-15-11-13-17(14-12-15)31(26,27)21-22(28-20(25-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)29-23/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAOKUJIONTGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)

![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2928686.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)

![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)

![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)

![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)